molecular formula C14H16Cl2N2O2 B3010332 {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353502-14-3

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

Cat. No.: B3010332
CAS No.: 1353502-14-3
M. Wt: 315.19
InChI Key: LOFHBCOWJJUHBQ-UHFFFAOYSA-N
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Description

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a chemical compound with the molecular formula C14H15Cl2N2O2 It is a hydrazine derivative that features a phenyl ring substituted with a chlorophenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride typically involves the reaction of 4-(2-(2-chlorophenoxy)ethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Comparison with Similar Compounds

Similar Compounds

  • {4-[2-(2-Bromophenoxy)ethoxy]phenyl}hydrazine hydrochloride
  • {4-[2-(2-Fluorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
  • {4-[2-(2-Methylphenoxy)ethoxy]phenyl}hydrazine hydrochloride

Uniqueness

{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2.ClH/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12;/h1-8,17H,9-10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHBCOWJJUHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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